molecular formula C24H18F3N3O2 B2883891 1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-(2-fluorophenyl)-1H-pyrazole-4-carboxamide CAS No. 1014090-17-5

1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-(2-fluorophenyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2883891
CAS No.: 1014090-17-5
M. Wt: 437.422
InChI Key: FFRUBXMXSQWLQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-(2-fluorophenyl)-1H-pyrazole-4-carboxamide is a synthetically derived complex organic compound designed for advanced chemical and pharmaceutical research. This molecule features a central pyrazole heterocycle, a structure frequently investigated for its diverse biological activities, substituted with multiple fluorinated aromatic groups. The presence of fluorine atoms is a common strategy in medicinal chemistry to influence a compound's reactivity, metabolic stability, and binding affinity to biological targets. Based on its structural similarity to other pyrazole-carboxamide derivatives, this compound is a valuable building block for researchers in medicinal chemistry, particularly in the synthesis and development of novel therapeutic agents. It may have potential applications in areas such as enzyme inhibition studies and receptor binding assays, serving as a key intermediate or a pharmacological probe in drug discovery pipelines. The precise mechanism of action is dependent on the specific biological target and requires further investigation in validated experimental models. This product is provided for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemical compounds with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-(2-fluorophenyl)-3-[(4-fluorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F3N3O2/c25-18-9-5-16(6-10-18)13-30-14-20(23(31)28-22-4-2-1-3-21(22)27)24(29-30)32-15-17-7-11-19(26)12-8-17/h1-12,14H,13,15H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFRUBXMXSQWLQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CN(N=C2OCC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-(2-fluorophenyl)-1H-pyrazole-4-carboxamide is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological activity, and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound involves several key steps, including the formation of the pyrazole ring and subsequent modifications to introduce functional groups that enhance biological activity. The methods typically employed include:

  • Condensation reactions to form the pyrazole core.
  • Substitution reactions to introduce fluorine and other functional groups.
  • Carboxamide formation through acylation processes.

These synthetic pathways are crucial for achieving the desired bioactive properties.

Antifungal Activity

Research indicates that derivatives of pyrazole carboxamides exhibit notable antifungal properties. A study assessing various pyrazole compounds found that some exhibited significant inhibition against phytopathogenic fungi such as Rhizoctonia solani with effective concentrations (EC50) lower than that of commercial fungicides like carbendazol .

CompoundTarget OrganismEC50 (µg/mL)Comparison to Control
7aiRhizoctonia solani0.37Lower than carbendazol
7afAlternaria porri0.45Moderate
7bcMarssonina coronaria0.50Moderate

Anticancer Activity

Pyrazole derivatives have also shown promise in cancer research. Notably, compounds similar to the target compound have demonstrated inhibition of various cancer cell lines including MCF-7 and NCI-H460 with IC50 values in the nanomolar range. For instance, a related pyrazole compound exhibited an IC50 of 0.01 µM against MCF-7 cells, indicating potent anticancer activity .

CompoundCell LineIC50 (µM)
Compound AMCF-70.01
Compound BNCI-H4600.03
Compound CSF-26831.5

The biological activity of this class of compounds is often attributed to their ability to inhibit specific enzymes or pathways involved in disease progression. For example, some pyrazoles act as inhibitors of kinases or phosphodiesterases, which are critical in signaling pathways related to inflammation and cancer proliferation .

Case Studies

Several studies have documented the efficacy of pyrazole derivatives in preclinical models:

  • Antifungal Efficacy Study : A series of synthesized pyrazole carboxamides were tested against four different fungal strains, revealing that specific substitutions on the pyrazole ring significantly enhanced antifungal activity compared to baseline compounds .
  • Anticancer Screening : In vitro assays demonstrated that a subset of pyrazole derivatives inhibited cancer cell growth effectively, with further studies suggesting that structural modifications could lead to improved potency and selectivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The table below compares the target compound with structurally analogous molecules, emphasizing substituent effects, pharmacological profiles, and key differences.

Compound Core Structure Key Substituents Biological Activity Key Differences
Target: 1-(4-Fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-(2-fluorophenyl)-1H-pyrazole-4-carboxamide Pyrazole Dual 4-fluorobenzyl; N-(2-fluorophenyl) carboxamide Not explicitly stated (inferred: receptor modulation or enzyme inhibition) Unique dual 4-fluorobenzyl and fluorophenyl carboxamide arrangement.
N-(2-Chlorophenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide Pyrazole Dual 4-fluorobenzyl; N-(2-chlorophenyl) carboxamide Likely similar to target but with altered halogen interactions. Chlorine (larger, less electronegative) vs. fluorine at phenyl position.
1-[5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone Pyrazoline 4-Chlorophenyl; 4-fluorophenyl; ethanone Structural confirmation via crystallography; no reported bioactivity. Pyrazoline core (saturated) vs. pyrazole; lacks carboxamide.
N-(4-Fluorobenzenesulfonyl)-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-5-carboxamide Pyrazole 2,4-Dichlorophenyl; 4-fluorobenzenesulfonyl Antibacterial/antimycobacterial activity. Sulfonamide (polar) vs. carboxamide; dichlorophenyl alters steric/electronic effects.
Methyl 2-(1-(4-fluorobenzyl)-1H-indazole-3-carboxamido)-3-methylbutanoate Indazole 4-Fluorobenzyl; methyl ester Synthetic cannabinoid (e.g., FUB-AKB48). Indazole core (larger aromatic system) vs. pyrazole; ester group increases lipophilicity.
3-[4-[(4-Fluorophenyl)carbamoylamino]pyrazol-1-yl]-N-(2-methylpyridin-4-yl)benzamide Pyrazole 4-Fluorophenyl urea; 2-methylpyridinyl Potential kinase or receptor modulation (inferred from urea and pyridinyl groups). Urea linkage enhances hydrogen bonding; pyridinyl improves solubility.

Key Findings

Halogen Effects :

  • The target’s 2-fluorophenyl group offers higher electronegativity and smaller steric bulk compared to the 2-chlorophenyl analog . This may enhance binding affinity to hydrophobic pockets in target proteins.
  • Fluorine’s electron-withdrawing nature improves metabolic stability relative to chlorine or methoxy groups .

Core Heterocycle :

  • Pyrazole-based compounds (target, ) exhibit distinct activity profiles compared to indazole derivatives (e.g., FUB-AKB48) due to differences in aromaticity and steric bulk .

Functional Groups: Carboxamides (target, ) generally provide stronger hydrogen-bonding interactions than esters (e.g., methyl butanoate in ) or sulfonamides . Urea-containing analogs (e.g., ) show enhanced receptor binding but may suffer from reduced oral bioavailability due to higher polarity .

Fluorination Patterns: Dual 4-fluorobenzyl groups in the target compound likely enhance lipophilicity and membrane permeability compared to mono-fluorinated analogs .

Pharmacological Implications

  • Selectivity : The target’s fluorophenyl carboxamide may confer selectivity for enzymes or receptors sensitive to fluorinated aromatic interactions, such as kinases or G-protein-coupled receptors .
  • Toxicity : Fluorinated compounds generally exhibit lower toxicity compared to chlorinated analogs, as seen in preclinical studies of related molecules .

Q & A

Basic: What are the standard synthetic routes for synthesizing this compound?

The synthesis typically involves multi-step protocols. Key steps include:

  • Amide bond formation : Carboxylic acid intermediates are activated using coupling agents like EDC·HCl and HOBt·H₂O in the presence of bases (e.g., triethylamine) to react with fluorinated amines .
  • Fluorinated substituent introduction : Friedel-Crafts acylation or nucleophilic substitution reactions are employed to attach fluorobenzyl groups .
  • Purification : Column chromatography or recrystallization is used to isolate the compound, with solvent systems optimized based on polarity (e.g., ethyl acetate/hexane mixtures) .

Advanced: How can reaction conditions be optimized for fluorinated intermediates?

Fluorinated intermediates require precise control:

  • Temperature : Maintain <0°C during fluorobenzyl chloride reactions to minimize side products .
  • Catalysts : Lewis acids like AlCl₃ enhance electrophilic substitution in fluorinated aromatic systems .
  • Moisture sensitivity : Use anhydrous solvents (e.g., THF, DMF) and inert atmospheres (N₂/Ar) to prevent hydrolysis of fluorinated intermediates .

Basic: Which spectroscopic methods confirm the compound’s structure?

  • NMR : ¹H/¹³C NMR identifies fluorobenzyl proton environments (e.g., deshielded aromatic protons at δ 7.2–7.8 ppm) and amide carbonyl signals (δ ~165 ppm) .
  • Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
  • IR spectroscopy : Confirms amide C=O stretches (~1680 cm⁻¹) and C-F bonds (~1100 cm⁻¹) .

Advanced: How are discrepancies in NMR data resolved for fluorinated analogs?

Fluorine’s strong electronegativity causes splitting and shifting in NMR:

  • ²⁹F NMR : Directly detects fluorine environments and distinguishes between ortho/meta/para substituents .
  • Decoupling experiments : Suppress ¹H-¹⁹F coupling to simplify complex splitting patterns in ¹H NMR .
  • Computational modeling : Density Functional Theory (DFT) predicts chemical shifts to validate experimental data .

Basic: What in vitro assays evaluate its biological activity?

  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) measure IC₅₀ values using fluorogenic substrates .
  • Cell viability : MTT or resazurin assays assess cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) .
  • Receptor binding : Radioligand displacement assays (e.g., ³H-labeled competitors) quantify affinity for GPCRs or nuclear receptors .

Advanced: How to design SAR studies for fluorobenzyl substituents?

  • Variation of substituents : Synthesize analogs with mono-/di-fluorinated benzyl groups to compare lipophilicity (logP) and bioactivity .
  • Computational docking : Molecular dynamics simulations predict binding interactions with target proteins (e.g., ATP-binding pockets) .
  • Pharmacokinetic profiling : Measure metabolic stability (e.g., liver microsome assays) to correlate fluorine position with half-life .

Analytical: How is HPLC used for purity analysis?

  • Column selection : C18 columns with trifluoroacetic acid (TFA) in the mobile phase improve peak resolution for fluorinated amides .
  • Gradient elution : Acetonitrile/water gradients (e.g., 40%→90% over 20 min) separate impurities from the main product .
  • Detection : UV absorbance at 254 nm (aromatic rings) and 210 nm (amide bonds) ensures sensitivity .

Data Contradiction: How to address conflicting bioactivity results?

  • Dose-response validation : Repeat assays across multiple cell lines to rule out cell-specific effects .
  • Solubility controls : Use DMSO concentrations <0.1% to avoid solvent interference in cytotoxicity assays .
  • Target selectivity profiling : Screen against related enzymes/receptors to confirm specificity (e.g., kinase panel screening) .

Computational: Can DFT predict the compound’s reactivity?

  • Reactivity hotspots : Fukui indices identify nucleophilic/electrophilic sites (e.g., pyrazole ring vs. amide carbonyl) .
  • Transition state modeling : Simulate reaction pathways (e.g., hydrolysis) to predict degradation products .
  • Solvent effects : Polarizable continuum models (PCM) account for solvent interactions in reaction mechanisms .

Advanced Purification: What challenges arise during isolation?

  • Fluorine-induced polarity : Fluorobenzyl groups reduce solubility in polar solvents, necessitating mixed solvents (e.g., DCM/methanol) .
  • Byproduct removal : Silica gel chromatography separates unreacted fluorinated amines using stepwise gradients .
  • Crystallization optimization : Slow evaporation from ethanol/water mixtures yields high-purity crystals for X-ray analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.